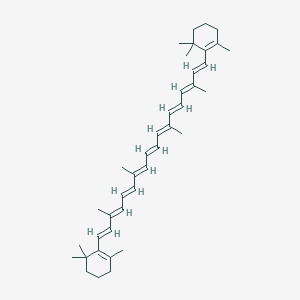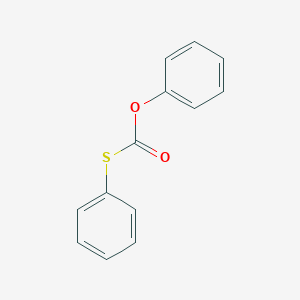
Phenyl phenylsulfanylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl phenylsulfanylformate, also known as PPSF, is a versatile organic compound that has gained significant attention in the field of chemical research. PPSF is a colorless liquid that is soluble in organic solvents and has a molecular weight of 252.33 g/mol. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Phenyl phenylsulfanylformate is not well understood. However, it is believed that Phenyl phenylsulfanylformate acts as a reactive intermediate in various chemical reactions. Phenyl phenylsulfanylformate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. Phenyl phenylsulfanylformate can also undergo elimination reactions to form various products.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Phenyl phenylsulfanylformate are not well studied. However, it is believed that Phenyl phenylsulfanylformate can interact with various enzymes and proteins in the body, leading to various biological effects. Phenyl phenylsulfanylformate has been shown to have antimicrobial and antitumor activity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl phenylsulfanylformate has several advantages for lab experiments. Phenyl phenylsulfanylformate is a stable compound that can be easily synthesized in large quantities. Phenyl phenylsulfanylformate is also a versatile compound that can be used as a starting material for the synthesis of various compounds. However, Phenyl phenylsulfanylformate has some limitations for lab experiments. Phenyl phenylsulfanylformate is a toxic compound that requires careful handling. Phenyl phenylsulfanylformate is also a reactive compound that can undergo various chemical reactions, making it difficult to control the reaction conditions.
Orientations Futures
There are several future directions for Phenyl phenylsulfanylformate research. One direction is to study the mechanism of action of Phenyl phenylsulfanylformate in more detail. Understanding the mechanism of action of Phenyl phenylsulfanylformate can lead to the development of new drugs and materials. Another direction is to study the biological effects of Phenyl phenylsulfanylformate in more detail. Studying the biological effects of Phenyl phenylsulfanylformate can lead to the development of new drugs with improved efficacy and safety. Finally, another direction is to explore new synthetic routes for Phenyl phenylsulfanylformate. Developing new synthetic routes for Phenyl phenylsulfanylformate can lead to more efficient and cost-effective production of Phenyl phenylsulfanylformate and its derivatives.
Méthodes De Synthèse
Phenyl phenylsulfanylformate can be synthesized by the reaction between phenylsulfinyl chloride and phenyl formate in the presence of a base. The reaction takes place at room temperature and yields Phenyl phenylsulfanylformate as a product. The purity of the product can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Phenyl phenylsulfanylformate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Phenyl phenylsulfanylformate has been used as a starting material for the synthesis of various drugs. For example, Phenyl phenylsulfanylformate has been used in the synthesis of a potent antitumor agent, which has shown promising results in preclinical studies. Phenyl phenylsulfanylformate has also been used in the synthesis of a novel class of antibacterial agents, which have shown activity against drug-resistant strains of bacteria.
In the field of agrochemicals, Phenyl phenylsulfanylformate has been used as a precursor for the synthesis of various herbicides and insecticides. Phenyl phenylsulfanylformate has also been used in the synthesis of a novel class of plant growth regulators, which have shown promising results in increasing crop yield.
In the field of materials science, Phenyl phenylsulfanylformate has been used as a monomer for the synthesis of various polymers. Phenyl phenylsulfanylformate-based polymers have shown excellent thermal stability and mechanical properties, making them suitable for various applications, including coatings, adhesives, and composites.
Propriétés
Numéro CAS |
13509-33-6 |
|---|---|
Nom du produit |
Phenyl phenylsulfanylformate |
Formule moléculaire |
C13H10O2S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
phenyl phenylsulfanylformate |
InChI |
InChI=1S/C13H10O2S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
OFQZNOASYRWCLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |
Synonymes |
Thiocarbonic acid O,S-diphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



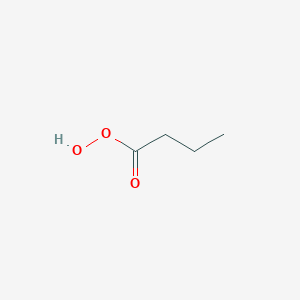
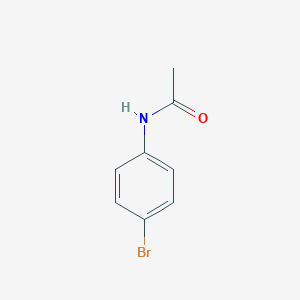
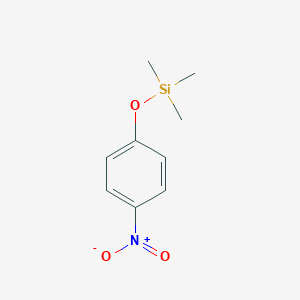
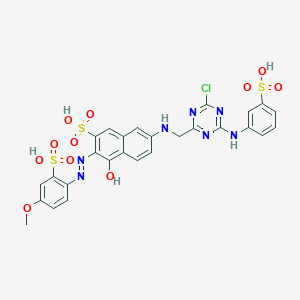
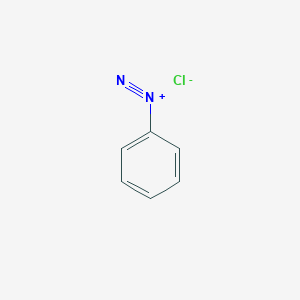
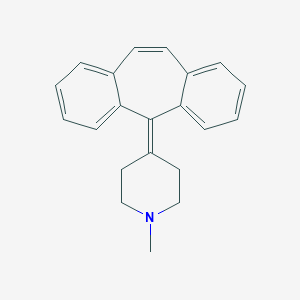
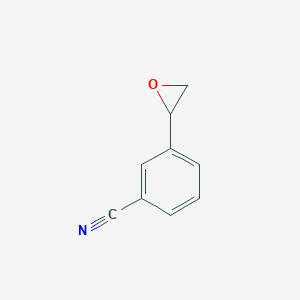
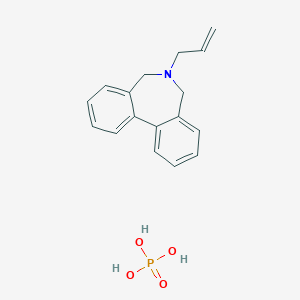
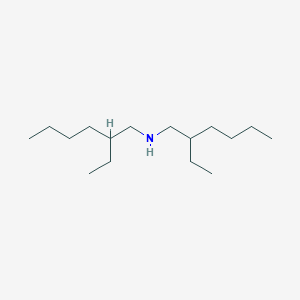
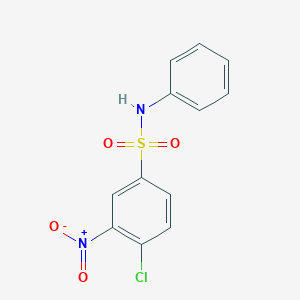
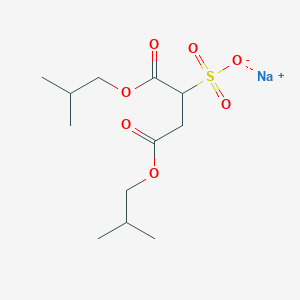
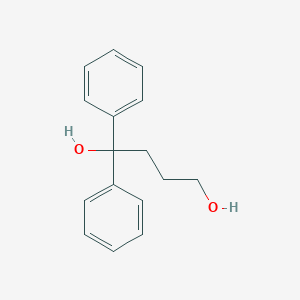
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
